3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid (3-P-5-TFMB) is an organic compound with a molecular weight of 340.37 g/mol. It is a white solid with a melting point of 151-154°C, and is soluble in ethanol, acetonitrile and methanol. 3-P-5-TFMB is a versatile compound that can be used in various scientific research applications, ranging from biochemical studies to drug discovery and development. In
Scientific Research Applications
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes such as cytochrome P450 and as a ligand for the study of protein-protein interactions. It has also been used as an inhibitor of the enzyme glycogen phosphorylase, which is involved in the regulation of glycogen metabolism. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% has been used in the study of the pharmacological activity of various drugs, as well as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed that the compound binds to the active site of enzymes, such as cytochrome P450, and blocks the enzyme’s activity. It is also believed that the compound binds to the active site of proteins, such as glycogen phosphorylase, and inhibits their activity. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% may also interact with other molecules, such as drugs, and affect their pharmacological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, such as inhibition of the enzyme glycogen phosphorylase, which is involved in the regulation of glycogen metabolism. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% may also interact with other molecules, such as drugs, and affect their pharmacological activity.
Advantages and Limitations for Lab Experiments
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is a versatile compound that can be used in a variety of lab experiments. One of the main advantages of using this compound is its high purity (95%), which ensures that the results of experiments are accurate and reproducible. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. One of the main limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
The future of 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is promising, as the compound has a variety of potential applications in scientific research. One potential future direction is the development of new drugs that utilize the compound’s mechanism of action. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% can be used to study the pharmacological activity of existing drugs, as well as to develop new drugs with improved efficacy. Finally, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% can be used to study the biochemical and physiological effects of various compounds, which could lead to the development of new treatments for various diseases.
Synthesis Methods
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% can be synthesized using a three-step reaction sequence. The first step involves the reaction of 4-piperidinecarboxylic acid with 2-bromo-5-trifluoromethylbenzoic acid in the presence of a base, such as sodium carbonate or potassium carbonate. The second step involves the reaction of the intermediate with a strong base, such as sodium hydroxide or potassium hydroxide, to form the desired product. The final step involves the purification of the product by recrystallization. This method has been successfully used to synthesize 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% with a purity of 95%.
properties
IUPAC Name |
3-[4-(piperidine-1-carbonyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c21-20(22,23)17-11-15(10-16(12-17)19(26)27)13-4-6-14(7-5-13)18(25)24-8-2-1-3-9-24/h4-7,10-12H,1-3,8-9H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIREKVQUKFXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692306 |
Source
|
Record name | 4'-(Piperidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261914-84-4 |
Source
|
Record name | 4'-(Piperidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.